

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(4-Acetyl-2- methylphenoxy)acetonitrile	
Cat. No.:	B223859	Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive search for the crystal structure analysis of **(4-Acetyl-2-methylphenoxy)acetonitrile**, it has been determined that detailed crystallographic data and associated experimental protocols for this specific compound are not publicly available within scientific literature or crystallographic databases.

While information on related compounds, such as 4-acetyl-2-methylbenzonitrile and other phenoxyacetonitrile derivatives, exists, the core requirements for a detailed crystal structure analysis—including unit cell dimensions, bond lengths, bond angles, and specific experimental methodologies for data collection and structure refinement—could not be obtained for the target molecule.

#### Proposed Alternative:

Given the absence of specific data for **(4-Acetyl-2-methylphenoxy)acetonitrile**, this guide will instead provide a detailed crystal structure analysis of a closely related and structurally relevant compound for which high-quality crystallographic data is available: 2-(4-Chlorophenoxy)acetonitrile. This will serve as a representative example, illustrating the methodologies and data presentation pertinent to the crystal structure analysis of phenoxyacetonitrile derivatives.



The following sections will provide a comprehensive overview of the synthesis, experimental protocols for crystal structure determination, and a detailed analysis of the crystallographic data for 2-(4-Chlorophenoxy)acetonitrile.

# Crystal Structure Analysis of 2-(4-Chlorophenoxy)acetonitrile Synthesis and Crystallization

The synthesis of 2-(4-chlorophenoxy)acetonitrile is typically achieved through the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution.

Experimental Protocol: Synthesis

- Reactants: 4-chlorophenol, chloroacetonitrile, and anhydrous potassium carbonate are combined in a round-bottom flask.
- Solvent: Acetone is added as the solvent.
- Reaction: The mixture is stirred and heated under reflux for several hours.
- Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed from the filtrate under reduced pressure.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.

## Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

 Crystal Mounting: A suitable single crystal of 2-(4-chlorophenoxy)acetonitrile is mounted on a goniometer head.



- Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
- Structure Solution: The crystal structure is solved using direct methods.
- Structure Refinement: The structural model is refined by full-matrix least-squares on F2.
- Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## **Crystallographic Data and Structure**

The following tables summarize the key crystallographic data and selected geometric parameters for 2-(4-chlorophenoxy)acetonitrile.

Table 1: Crystal Data and Structure Refinement Parameters



Parameter	Value
Empirical formula	C <sub>8</sub> H <sub>6</sub> CINO
Formula weight	167.59
Temperature	292(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	$a = 10.458(3) \text{ Å}, \alpha = 90^{\circ}$
b = 9.489(3) Å, β = 109.11(3)°	
c = 8.134(2) Å, y = 90°	
Volume	762.0(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.462 Mg/m³
Absorption coefficient	0.428 mm <sup>-1</sup>
F(000)	344
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.66 to 27.50°
Reflections collected	4367
Independent reflections	1740 [R(int) = 0.035]
Final R indices [I>2sigma(I)]	R1 = 0.056, wR2 = 0.169
R indices (all data)	R1 = 0.082, wR2 = 0.189

Table 2: Selected Bond Lengths (Å)



Bond	Length
Cl1-C4	1.741(3)
O1-C1	1.378(3)
O1-C7	1.423(3)
N1-C8	1.141(4)
C7-C8	1.463(4)

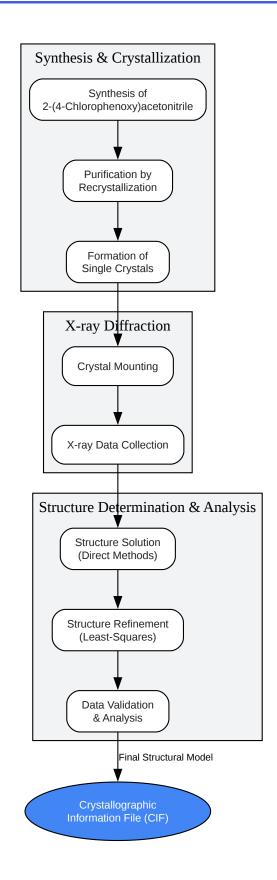
Table 3: Selected Bond Angles (°)

Atoms	Angle
C1-O1-C7	118.4(2)
N1-C8-C7	178.1(3)

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-(4-chlorophenoxy)acetonitrile.





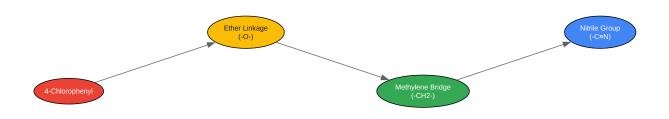
Click to download full resolution via product page

Caption: Experimental workflow for crystal structure analysis.



## **Logical Relationship of Molecular Moieties**

The diagram below illustrates the connectivity of the primary functional groups in the 2-(4-chlorophenoxy)acetonitrile molecule.



Click to download full resolution via product page

Caption: Connectivity of functional groups.

This guide provides a representative framework for the crystal structure analysis of phenoxyacetonitrile derivatives, utilizing available data for a closely related compound. The methodologies and data presentation formats are standard in the field and can be applied to new structures as they are determined.

 To cite this document: BenchChem. [In-depth Technical Guide: Crystal Structure Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b223859#crystal-structure-analysis-of-4-acetyl-2-methylphenoxy-acetonitrile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com